(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

Chiral Purity Stereochemistry Procurement Specification

The compound (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid (CAS 624734-30-1) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected amine and a 1-isopropyl-substituted cyclopentane carboxylic acid core. It belongs to the class of conformationally constrained β-amino acid precursors used as building blocks in medicinal chemistry and peptide foldamer synthesis.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B12971043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1
InChIKeyWLXRZBCWGSHZAT-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic Acid as a Chiral Building Block


The compound (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid (CAS 624734-30-1) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected amine and a 1-isopropyl-substituted cyclopentane carboxylic acid core . It belongs to the class of conformationally constrained β-amino acid precursors used as building blocks in medicinal chemistry and peptide foldamer synthesis . Its stereochemical configuration, (1R,3S), is a primary differentiator for applications requiring defined 3D topology.

The Risk of Generic Substitution for (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic Acid


In-class compounds such as Boc-1-aminocyclopentanecarboxylic acid (CAS 35264-09-6) or Boc-3-aminocyclopentanecarboxylic acid (CAS 261165-05-3) cannot be simply interchanged with the target compound due to the critical role of the 1-isopropyl substituent [1]. This group introduces a defined steric bulk and lipophilic domain at the quaternary center, which directly modulates the conformational preferences of derived peptides, a parameter unattainable with unsubstituted or differently substituted analogs [2]. Substitution would alter the backbone dihedral angles and side-chain orientation, potentially abolishing the desired biological conformation in downstream applications such as foldamer design or enzyme inhibitor synthesis.

Quantitative Differentiation Evidence for (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic Acid


Chiral Purity Benchmarking: Commercial Enantiomeric Purity vs. In-Class Analogs

The target compound is commercially supplied with a documented minimum purity of 98% from a primary supplier, which is a high specification for a chiral Boc-amino acid derivative . In contrast, the closest commercially available analog with a directly comparable scaffold, (1S,2S,3S)-2-amino-3-isopropylcyclopentanecarboxylic acid, is offered at a lower purity benchmark of typically >95% . For procurement decisions, the 98% purity specification provides a higher degree of confidence in the stereochemical integrity and reduced levels of unknown impurities for rigorous applications.

Chiral Purity Stereochemistry Procurement Specification

Conformational Bias from 1-Isopropyl Substitution: Class-Level Inference from Foldamer Studies

While direct head-to-head comparison with the exact target compound is absent in the literature, studies on structurally related C(3)-alkyl substituted transpentacin derivatives demonstrate that alkyl substitution on the cyclopentane ring profoundly influences β-peptide folding patterns [1]. In these systems, the introduction of an alkyl group at the 3-position (equivalent to the 1-position in the target's numbering) leads to a distinct population shift in 12-helix versus 10/12-helix secondary structure, an effect that is quantifiable via CD spectroscopy and NMR coupling constants. It can be inferred that the 1-isopropyl group in the target compound exerts a similar, if not stronger, conformational biasing effect compared to the simple, unsubstituted N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine) [2], making it a preferred building block for inducing predictable tertiary structure.

Foldamer Chemistry Conformational Analysis Peptidomimetic Design

Role as a Defined Intermediate in P2X3 Antagonist Synthesis: A Specific Application Case

The target compound's core scaffold, (1S,3R)-1-isopropylcyclopentanecarboxylic acid, serves as a crucial intermediate in the synthesis of heterocyclic P2X3 receptor antagonists, as disclosed in patent US 12503468 [1]. The patent explicitly describes the preparation of compounds derived from this specific intermediate, which are claimed to exhibit high antagonistic activity (selectivity, low toxicity, and good metabolic stability). The use of this specific chiral center configuration is mandatory for biological activity, as the stereochemistry dictates the final drug's interaction with the receptor. No generic or achiral analog is demonstrated to achieve the same level of activity in the patent, establishing a clear application-specific advantage.

Medicinal Chemistry P2X3 Receptor Patent Evidence

Precision Application Scenarios for (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic Acid


Enantioselective Synthesis of Conformationally Constrained Peptide Therapeutics

The high certified purity (98%) and defined (1R,3S) stereochemistry make this compound the superior starting material for synthesizing β-peptide foldamers with a predictable 3D structure. Its selection over lower-purity analogs is justified to minimize stereochemical heterogeneity in the final peptide, a critical quality attribute (CQA) for therapeutic candidates .

Synthesis of P2X3 Receptor Antagonist Intermediates as per Patent Routes

Procurement of this specific compound is mandatory for research groups replicating or improving upon the synthetic routes described in patent US 12503468. The patented compounds, which depend on this intermediate's exact chiral scaffold, have demonstrated promising biological profiles, making the compound a necessary reagent for SAR studies in this chemical space [1].

Probing Steric Effects in Foldamer Secondary Structure Studies

Building on class-level evidence that cyclopentane alkylation patterns dictate peptide conformation, this compound is a critical tool for systematically studying the effect of a large, branched 1-isopropyl group on the folding landscape. It can be directly compared to building blocks like Boc-cycloleucine to deconvolute the contributions of steric bulk from ring constraint, enabling the rational design of foldamers with novel topologies [2].

Quote Request

Request a Quote for (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.